2-Amino-6-methyl-4-oxo-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-5-CYANO-6-METHYL-4-OXO-3-AZABICYCLO[310]HEX-2-EN-1-YL CYANIDE is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-5-CYANO-6-METHYL-4-OXO-3-AZABICYCLO[3.1.0]HEX-2-EN-1-YL CYANIDE typically involves multi-step organic reactions. One common method involves the reaction of cyanoacrylamide derivatives with cyanoacetamide derivatives under reflux conditions in the presence of ethanolic piperidine . This reaction yields the desired bicyclic compound with high specificity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and reaction optimization would apply to scale up the laboratory synthesis to industrial levels. This would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-5-CYANO-6-METHYL-4-OXO-3-AZABICYCLO[3.1.0]HEX-2-EN-1-YL CYANIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-AMINO-5-CYANO-6-METHYL-4-OXO-3-AZABICYCLO[3.1.0]HEX-2-EN-1-YL CYANIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-AMINO-5-CYANO-6-METHYL-4-OXO-3-AZABICYCLO[3.1.0]HEX-2-EN-1-YL CYANIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in biochemical pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-AMINO-5-CYANO-6-METHYL-4-OXO-3-AZABICYCLO[3.1.0]HEX-2-EN-1-YL CYANIDE is unique due to its bicyclic structure, which imparts specific chemical and biological properties. This structure allows for unique interactions with molecular targets, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C8H6N4O |
---|---|
Molecular Weight |
174.16 g/mol |
IUPAC Name |
2-amino-6-methyl-4-oxo-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile |
InChI |
InChI=1S/C8H6N4O/c1-4-7(2-9)5(11)12-6(13)8(4,7)3-10/h4H,1H3,(H2,11,12,13) |
InChI Key |
XWOPFTBMDBZBGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2(C1(C(=O)N=C2N)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.